3-Bromo-1-benzothiophen-2-amine
Overview
Description
3-Bromo-1-benzothiophen-2-amine is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the 3-position and an amine group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Benzothiophene derivatives have been reported to exhibit potent and broad-spectrum cytotoxic activity .
Mode of Action
Benzothiophene derivatives have been shown to interact with various cellular targets, leading to significant disruptions in cell cycle profiles .
Biochemical Pathways
Benzothiophene derivatives have been associated with alterations in cell cycle progression and the induction of apoptosis .
Result of Action
Benzothiophene derivatives have been shown to induce time-dependent increases in early and late apoptotic and necrotic cell populations .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3-Bromo-1-benzothiophen-2-amine, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, due to the resonance-stabilized carbocation . These reactions could potentially involve various enzymes, proteins, and other biomolecules, leading to diverse biochemical interactions.
Molecular Mechanism
Based on its chemical structure and reactivity, it could potentially interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzothiophen-2-amine typically involves the bromination of 1-benzothiophene-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzothiophene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: 3-Azido-1-benzothiophen-2-amine, 3-Cyano-1-benzothiophen-2-amine.
Coupling Products: Biaryl compounds, alkynyl derivatives.
Cyclization Products: Fused heterocycles such as benzothieno[3,2-b]pyran derivatives.
Scientific Research Applications
3-Bromo-1-benzothiophen-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features but containing a nitrogen atom instead of sulfur.
3-Amino-1-benzothiophene-2-carbonitrile: A related compound with a cyano group at the 2-position.
3-Bromo-2-nitrobenzo[b]thiophene: Similar in structure but with a nitro group instead of an amine
Uniqueness
3-Bromo-1-benzothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amine groups allows for versatile functionalization and the formation of diverse derivatives, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-bromo-1-benzothiophen-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXBGDQHSBQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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